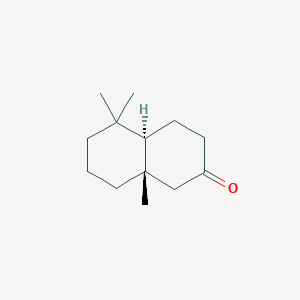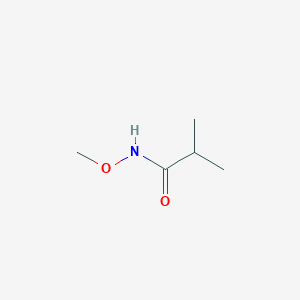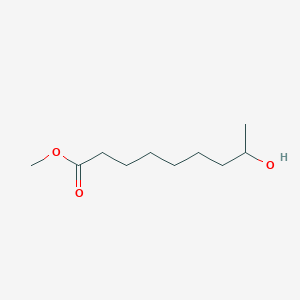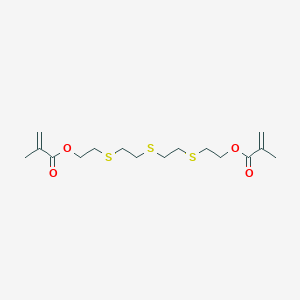![molecular formula C49H30 B14138372 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] is a novel organic compound that has garnered significant attention in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high efficiency and stability as a blue host material in OLEDs .
Méthodes De Préparation
The synthesis of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] typically involves the Suzuki coupling reaction. This method includes the reaction of 9-bromo-spiro[benzo[c]fluorene-7,9’-fluorene] with 10-phenylanthracene-9-yl boronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] has several scientific research applications, including:
Organic Electronics: It is primarily used as a blue host material in OLEDs due to its high efficiency and stability.
Material Science: The compound is studied for its potential use in other organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Chemical Research: Researchers explore its unique structural properties and reactivity to develop new materials with enhanced performance.
Mécanisme D'action
The mechanism of action of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] in OLEDs involves its role as a host material that facilitates the efficient transfer of energy to the dopant molecules. This process results in the emission of blue light. The compound’s unique spiro structure contributes to its high thermal and morphological stability, which is crucial for the longevity and performance of OLED devices .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] include:
- 9-(10-(Naphthalene-1-yl)anthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
- 9-(10-(4-(Naphthalene-1-yl)phenyl)anthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
These compounds share similar structural features but differ in their substituents, which can influence their electronic properties and performance in OLEDs . The uniqueness of 9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] lies in its specific phenylanthracene substituent, which contributes to its high efficiency and stability as a blue host material .
Propriétés
Formule moléculaire |
C49H30 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
9-(10-phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene] |
InChI |
InChI=1S/C49H30/c1-2-15-32(16-3-1)46-37-20-6-8-22-39(37)47(40-23-9-7-21-38(40)46)33-26-28-41-45(30-33)49(44-29-27-31-14-4-5-17-34(31)48(41)44)42-24-12-10-18-35(42)36-19-11-13-25-43(36)49/h1-30H |
Clé InChI |
VEAGHLNFEQYXNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=C(C68C9=CC=CC=C9C1=CC=CC=C81)C=CC1=CC=CC=C17 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
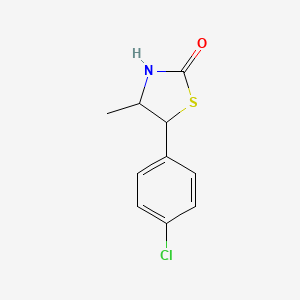
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
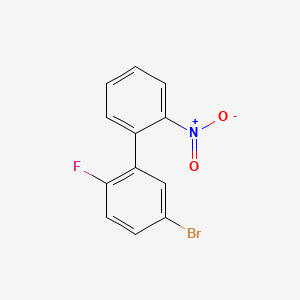
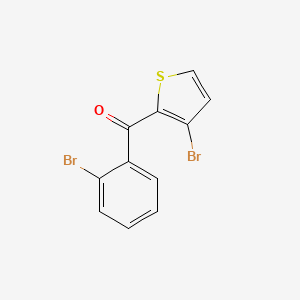
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)

